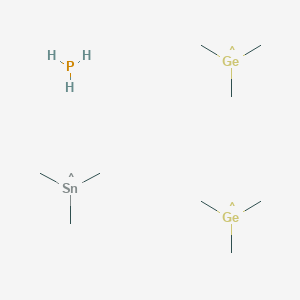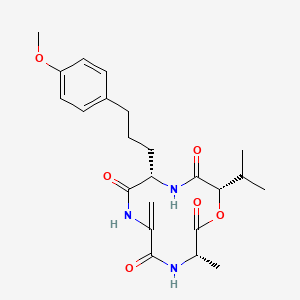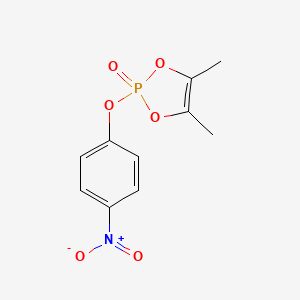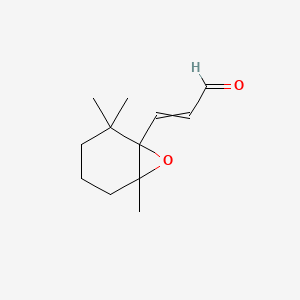
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 . It is also known by other names such as β-ionone-5,6-epoxide and 5,6-epoxy-β-ionone . This compound is characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring fused with a propenal group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce alcohols or other reduced forms.
科学研究应用
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes through its reactive functional groups.
相似化合物的比较
Similar Compounds
- β-ionone-5,6-epoxide (cis type)
- trans-β-ionone-5,6-epoxide
- (E)-5,6-Epoxy-β-ionone
Uniqueness
Compared to similar compounds, 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- stands out due to its specific structural features, such as the oxabicycloheptane ring and the propenal group. These features confer unique chemical reactivity and potential biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
55759-91-6 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
3-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)prop-2-enal |
InChI |
InChI=1S/C12H18O2/c1-10(2)6-4-7-11(3)12(10,14-11)8-5-9-13/h5,8-9H,4,6-7H2,1-3H3 |
InChI 键 |
GWLZALBEUUMVQS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2(C1(O2)C=CC=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


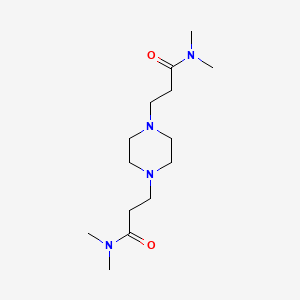
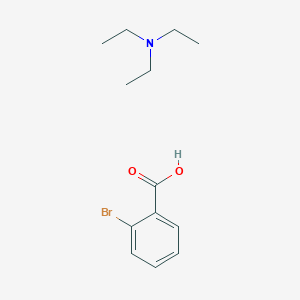

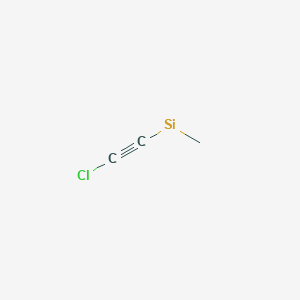
![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)
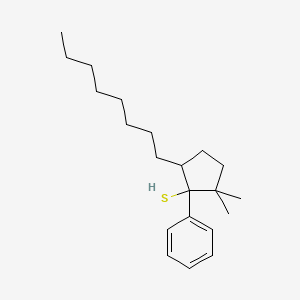
![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
![N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine](/img/structure/B14631083.png)
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)
![1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea](/img/structure/B14631092.png)

